molecular formula C17H17N5O2S2 B2677773 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1226446-53-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B2677773
CAS No.: 1226446-53-2
M. Wt: 387.48
InChI Key: GLVSONUNRPDCPZ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound featuring a unique chemical structure that encompasses a thiadiazole ring and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the formation of the thiadiazole and pyridazinone fragments followed by their coupling to form the final product. Key steps in the synthesis include:

  • Preparation of the 1,3,4-thiadiazole ring through cyclization reactions involving ethylthio-substituted hydrazides.

  • Synthesis of the pyridazinone moiety via condensation reactions involving hydrazine and appropriate diketones.

  • Coupling of the thiadiazole and pyridazinone units under conditions that promote amide bond formation, typically involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and purity. Techniques like continuous flow synthesis, microwave-assisted reactions, and the use of robust purification methods (e.g., column chromatography, recrystallization) are employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide undergoes various chemical reactions, including:

  • Oxidation: : The ethylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro groups, if any, within the compound can be reduced to amines.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at reactive sites, especially within the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), or sodium periodate are commonly used.

  • Reduction: : Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenating agents (e.g., bromine, chlorine) or electrophiles like alkyl halides.

Major Products Formed

The major products depend on the type of reaction. Oxidation leads to sulfoxides or sulfones, reduction to amines, and substitution yields a variety of substituted derivatives.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide finds applications in diverse research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its potential as a therapeutic agent, especially in the design of novel drugs targeting specific diseases.

  • Industry: : Applied in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor functions, leading to desired therapeutic outcomes. The pathways involved often include signal transduction, apoptosis, or metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide stands out due to its unique structural features:

  • Similar Compounds: : Examples include other thiadiazole derivatives and pyridazinone compounds.

  • Uniqueness: : The combination of a thiadiazole ring with a pyridazinone moiety in a single molecule imparts distinctive chemical and biological properties that are not commonly observed in other related compounds.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-3-25-17-20-19-16(26-17)18-15(24)11(2)22-14(23)10-9-13(21-22)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSONUNRPDCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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